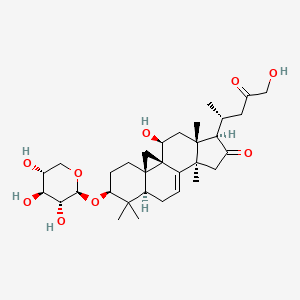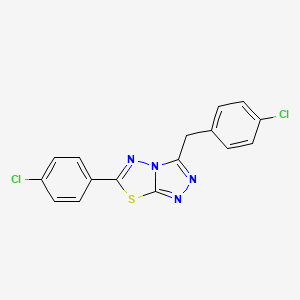
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a heterocyclic compound that features a triazole ring fused with a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.
Formation of the Thiadiazole Ring: The triazole-3-thione is then reacted with appropriate chlorinated aromatic compounds under acidic conditions to form the fused triazolo-thiadiazole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or imine groups.
Substitution: Halogenated or nitrated aromatic derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has shown promise as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Medicine
In medicine, this compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine: Similar structure but with a thiadiazine ring.
Uniqueness
The presence of both triazole and thiadiazole rings in 6-(4-Chlorophenyl)-3-((4-chlorophenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole provides a unique combination of chemical properties, making it more versatile in its applications compared to similar compounds. Its dual aromatic rings also enhance its potential interactions with biological targets, increasing its efficacy as a therapeutic agent.
Propriétés
Numéro CAS |
93073-25-7 |
|---|---|
Formule moléculaire |
C16H10Cl2N4S |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10Cl2N4S/c17-12-5-1-10(2-6-12)9-14-19-20-16-22(14)21-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2 |
Clé InChI |
XMUQDBNCSNSQSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




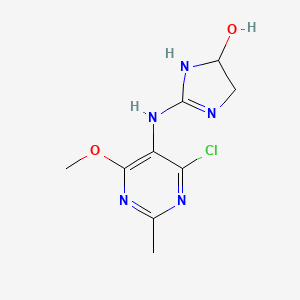
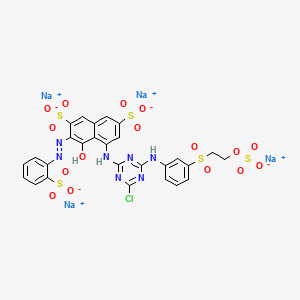
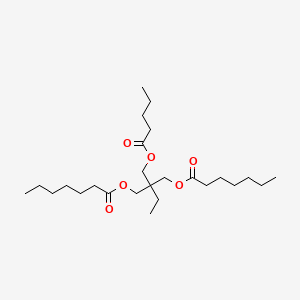
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
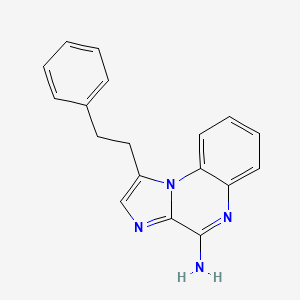
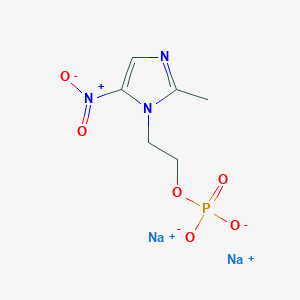
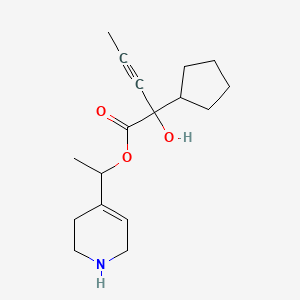

![2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12764758.png)
![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)

